molecular formula C17H17ClN2OS B5879992 N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea

N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea

Cat. No. B5879992
M. Wt: 332.8 g/mol
InChI Key: CUZBACHHWQECIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea, also known as ACPTU, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. ACPTU is a thiourea derivative that has been synthesized using various methods.

Scientific Research Applications

N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea has been found to have several scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment. N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea has also been found to have antifungal and antibacterial properties, making it useful in the development of new antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea is not fully understood. However, studies have shown that N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea induces apoptosis in cancer cells by activating the caspase pathway. N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea has been found to have several biochemical and physiological effects. Studies have shown that N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea can induce oxidative stress in cells, leading to cell death. N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea has also been found to inhibit the growth of cancer cells and induce apoptosis in these cells. In addition, N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea has been found to have antifungal and antibacterial properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for cancer treatment. N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea also has antifungal and antibacterial properties, making it useful in the development of new antimicrobial agents. However, one of the limitations of using N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea in lab experiments is its potential toxicity. Further research is needed to determine the safe dosage and potential side effects of N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea.

Future Directions

There are several future directions for research on N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea. One potential direction is to investigate the use of N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another potential direction is to investigate the use of N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Further research is also needed to determine the optimal dosage and potential side effects of N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea.

Synthesis Methods

There are several methods of synthesizing N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea. One of the most common methods involves the reaction of 4-acetylphenyl isothiocyanate with 3-chlorophenylethylamine in the presence of a base. The reaction yields N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea as a white crystalline solid with a melting point of 168-170°C.

properties

IUPAC Name

1-(4-acetylphenyl)-3-[2-(3-chlorophenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2OS/c1-12(21)14-5-7-16(8-6-14)20-17(22)19-10-9-13-3-2-4-15(18)11-13/h2-8,11H,9-10H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZBACHHWQECIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)NCCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Acetylphenyl)-3-[2-(3-chlorophenyl)ethyl]thiourea

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